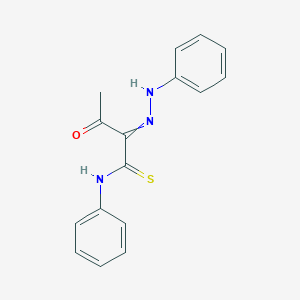
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group and a butanethioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide typically involves the reaction of appropriate hydrazones with thioamides under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reactions, ensuring consistent quality control, and possibly employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, oxo compounds, and hydrazine derivatives. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide has been explored for its potential in several scientific research areas:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and heterocycles.
Mechanism of Action
The mechanism by which 3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide exerts its effects involves its interaction with molecular targets such as enzymes. For instance, as a sortase A transpeptidase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the transpeptidation reaction essential for bacterial cell wall synthesis . This inhibition disrupts bacterial virulence and biofilm formation, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-(2-phenylhydrazinylidene)butanoic acid: This compound shares a similar core structure but differs in the functional groups attached, affecting its reactivity and applications.
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal:
Uniqueness
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide stands out due to its thioamide group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for developing new antimicrobial agents and studying enzyme inhibition mechanisms.
Properties
CAS No. |
652328-56-8 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-oxo-N-phenyl-2-(phenylhydrazinylidene)butanethioamide |
InChI |
InChI=1S/C16H15N3OS/c1-12(20)15(19-18-14-10-6-3-7-11-14)16(21)17-13-8-4-2-5-9-13/h2-11,18H,1H3,(H,17,21) |
InChI Key |
ODAGPHFSEYXVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



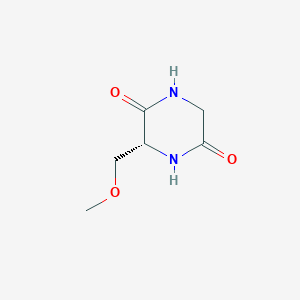
![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
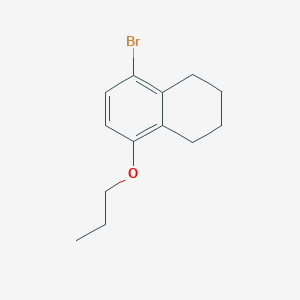
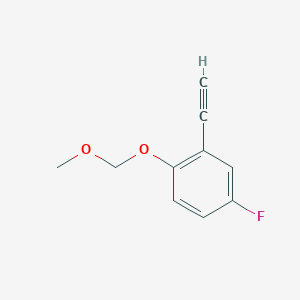
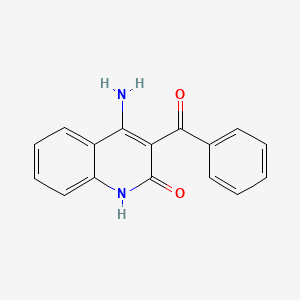
![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)
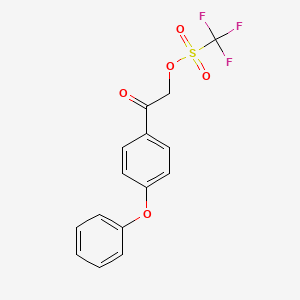
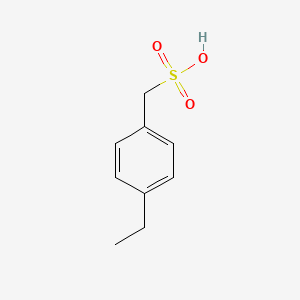
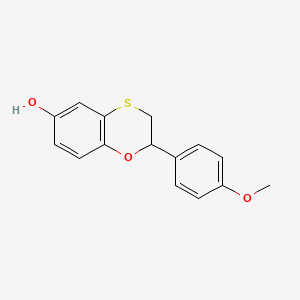
![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
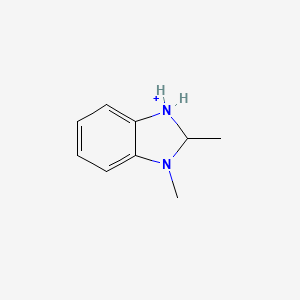

![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
